molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0

Imidazo[1,2-A]pyrimidine-7-carbaldehyde

Cat. No. B1612128
M. Wt: 147.13 g/mol
InChI Key: NOWRGSYRDSGFHT-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis Methods

  • Multicomponent Synthesis of Pyran Analogs : An efficient multicomponent synthesis protocol has been developed for creating novel imidazo[1,2-a]pyrimidine-based pyran analogs, which are of potential biological significance (Güngör, 2020).

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : This method involves aqueous synthesis of methylimidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of imidazo[1,2-a]pyrimidines in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).

  • Microwave-Assisted, One-Pot Synthesis of Imidazole Derivatives : A novel series of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives were synthesized via a microwave-assisted method, showcasing the efficient and environmentally friendly synthesis approaches (Güngör, 2021).

Biological and Pharmacological Studies

  • Anti-corrosion Activity : Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-corrosion properties in various heterocyclic compounds (Rehan, Al Lami, & Khudhair, 2021).

  • Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyrimidine, such as 5-n-Octylaminoimidazo[1,2-a]pyrimidine, have exhibited notable antimicrobial activities against various microorganisms (Gr, Matthews, & Robins, 1975).

  • Pharmacological Screening of Derivatives : A range of imidazo[1,2-a]pyrimidine derivatives of pyrazole were synthesized and evaluated for their antimicrobial, antituberculosis, and antimalarial activities, with several compounds showing significant inhibitory actions (Prasad, Kalola, & Patel, 2018).

Safety And Hazards

The safety and hazards associated with Imidazo[1,2-A]pyrimidine-7-carbaldehyde are not explicitly mentioned in the available resources. However, it’s worth noting that most of the related compounds showed non-toxicity against the tested cell lines4.


properties

IUPAC Name

imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWRGSYRDSGFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592398
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrimidine-7-carbaldehyde

CAS RN

375857-80-0
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Dimethoxymethylimidazo[1,2-a]pyrimidine (1.00 g, 5.18 mmol) was dissolved in 3N hydrochloric acid and heated at 48° C. for 14 h. The solution was layered with ethyl acetate (30 ml) and solid sodium hydrogencarbonate (1.06 g, 12.6 mmol) was added in portions over 5 min. The mixture was diluted with water (6 ml) and extracted with dichloromethane (5×50 ml). The combined organics were dried over anhydrous sodium sulfate, filtered and evaporated to give imidazo[1,2-a]pyrimidine-7-carbaldehyde (749 mg, 99%) as a yellow solid: δH (360 MHz, CDCl3) 7.53 (1H, d, J 7), 7.77 (1H, d, J 1), 8.10 (1H, d, J 1), 8.60 (1H, d, J 7), 10.05 (1H, s).
Name
7-Dimethoxymethylimidazo[1,2-a]pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Moszczyński-Pętkowski, J Majer… - European Journal of …, 2018 - Elsevier
New compounds containing [1,2,4]triazolo [1,5-a]pyridine (I), pyrazolo [1,5-a]pyridine (II), 1H-1,3-benzodiazole (III) and imidazo [1,2-a]pyrimidine (IV) backbones were designed and …
Number of citations: 18 www.sciencedirect.com

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